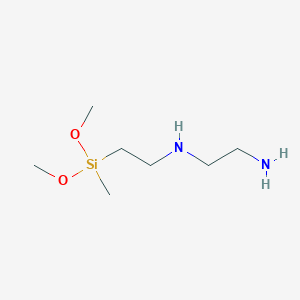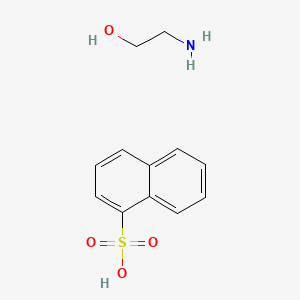
L-Prolinium (R)-alpha-hydroxybenzeneacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Prolinium ®-alpha-hydroxybenzeneacetate is a compound that combines the amino acid L-proline with ®-alpha-hydroxybenzeneacetic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique structure of L-proline, which includes a secondary amino group and a pyrrolidine ring, contributes to the compound’s distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinium ®-alpha-hydroxybenzeneacetate typically involves the reaction of L-proline with ®-alpha-hydroxybenzeneacetic acid. One common method is to dissolve both reactants in a suitable solvent, such as water or ethanol, and then allow the reaction to proceed at room temperature. The reaction can be catalyzed by acids or bases, depending on the desired reaction conditions. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of L-Prolinium ®-alpha-hydroxybenzeneacetate may involve more advanced techniques, such as continuous flow reactors or automated synthesis systems. These methods allow for greater control over reaction conditions and can increase the yield and purity of the final product. Additionally, industrial production may involve the use of environmentally friendly solvents and catalysts to minimize waste and reduce the environmental impact of the synthesis process.
化学反应分析
Types of Reactions
L-Prolinium ®-alpha-hydroxybenzeneacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
L-Prolinium ®-alpha-hydroxybenzeneacetate has a wide range of applications in scientific research:
Chemistry: The compound is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
Biology: In biological research, the compound can be used to study protein folding and stability, as L-proline is an important component of collagen and other proteins.
Medicine: The compound has potential applications in drug development, particularly in the design of chiral drugs and prodrugs. Its ability to interact with biological molecules makes it a promising candidate for therapeutic research.
Industry: L-Prolinium ®-alpha-hydroxybenzeneacetate is used in the production of specialty chemicals and materials, including polymers and coatings. Its unique properties make it suitable for various industrial applications.
作用机制
The mechanism by which L-Prolinium ®-alpha-hydroxybenzeneacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, the compound may inhibit or activate enzymes involved in metabolic pathways, or it may interact with receptors to influence cellular signaling processes.
相似化合物的比较
L-Prolinium ®-alpha-hydroxybenzeneacetate can be compared to other similar compounds, such as:
L-Prolinium Tartrate: This compound also contains L-proline and is used in nonlinear optical applications. It differs in its specific chemical structure and properties.
L-Prolinium Picrate: Another compound containing L-proline, used in the study of nonlinear optical properties. It has different functional groups and applications compared to L-Prolinium ®-alpha-hydroxybenzeneacetate.
L-Proline: The parent amino acid, which is a key component of many proteins and has various biological functions. L-Prolinium ®-alpha-hydroxybenzeneacetate is a derivative with additional functional groups that confer unique properties.
The uniqueness of L-Prolinium ®-alpha-hydroxybenzeneacetate lies in its combination of L-proline with ®-alpha-hydroxybenzeneacetic acid, resulting in a compound with distinct chemical and biological properties that make it valuable for a wide range of applications.
属性
CAS 编号 |
93803-22-6 |
|---|---|
分子式 |
C13H17NO5 |
分子量 |
267.28 g/mol |
IUPAC 名称 |
(2R)-2-hydroxy-2-phenylacetate;(2S)-pyrrolidin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C8H8O3.C5H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6;7-5(8)4-2-1-3-6-4/h1-5,7,9H,(H,10,11);4,6H,1-3H2,(H,7,8)/t7-;4-/m10/s1 |
InChI 键 |
IKUZAIOVQBHBJS-NFPGDTMVSA-N |
手性 SMILES |
C1C[C@H]([NH2+]C1)C(=O)O.C1=CC=C(C=C1)[C@H](C(=O)[O-])O |
规范 SMILES |
C1CC([NH2+]C1)C(=O)O.C1=CC=C(C=C1)C(C(=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate](/img/structure/B12668272.png)












